1,2-Bis(2-chloroethoxy)-4-nitrobenzene

Catalog No.
S9098847
CAS No.
97916-49-9
M.F
C10H11Cl2NO4
M. Wt
280.10 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(2-chloroethoxy)-4-nitrobenzene

CAS Number

97916-49-9

Product Name

1,2-Bis(2-chloroethoxy)-4-nitrobenzene

IUPAC Name

1,2-bis(2-chloroethoxy)-4-nitrobenzene

Molecular Formula

C10H11Cl2NO4

Molecular Weight

280.10 g/mol

InChI

InChI=1S/C10H11Cl2NO4/c11-3-5-16-9-2-1-8(13(14)15)7-10(9)17-6-4-12/h1-2,7H,3-6H2

InChI Key

HYZDQDAVZVEVKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OCCCl)OCCCl

Traditional Alkylation Approaches in Nitroaromatic Ether Formation

The synthesis of 1,2-bis(2-chloroethoxy)-4-nitrobenzene traditionally relies on the alkylation of 4-nitrocatechol with 1-bromo-2-chloroethane. This double etherification proceeds via nucleophilic aromatic substitution, where the hydroxyl groups of 4-nitrocatechol react with the alkylating agent in the presence of a base. Early methods employed potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures (80–90°C).

A critical challenge lies in achieving regioselective di-substitution at the 1- and 2-positions of the benzene ring. The electron-withdrawing nitro group at the para position deactivates the ring, necessitating vigorous conditions. Studies comparing bases revealed that cesium carbonate (Cs₂CO₃) in DMF at 70–80°C improves yields (80–95%) by enhancing alkoxide formation while minimizing side reactions. For instance, reacting 4-nitrocatechol with decylbromide under these conditions yielded monoethers as intermediates, which were further alkylated to the desired bis-ether.

Table 1: Comparison of Bases in Alkylation of 4-Nitrocatechol

BaseSolventTemperature (°C)Yield (%)Regioselectivity
K₂CO₃DMF8065Moderate
NaOHMeCN9058Low
Cs₂CO₃DMF7092High

The use of bulkier alkylating agents, such as ethyl p-toluenesulphonate, further improved selectivity by sterically hindering over-alkylation. However, scalability remains limited by the need for excess reagents and prolonged reaction times (12–24 hours).

High-Dilution Cyclization Strategies for Controlled Functionalization

High-dilution techniques are critical for preventing oligomerization during cyclization reactions involving 1,2-bis(2-chloroethoxy)-4-nitrobenzene. These methods are particularly relevant in the synthesis of porphyrazines, where the compound serves as a bridging ligand. A one-pot protocol using palladium catalysts (Pd₂dba₃) and tert-amyl alcohol as the solvent under argon atmosphere demonstrated efficient cyclization at 100°C. The reaction achieves 85–95% conversion within 1–24 hours, depending on the substituents.

Key to this approach is the use of sodium tetrakis(2-chloroethoxy)borate (Na[B(OCH₂CH₂Cl)₄]) as a stabilizing agent, which minimizes side reactions by maintaining low monomer concentration. The addition of potassium iodide (KI) post-reaction facilitates the removal of palladium residues, simplifying purification.

Table 2: Cyclization Conditions and Outcomes

CatalystSolventTemperature (°C)Time (h)Yield (%)
Pd₂dba₃tert-Amyl alcohol1001292
CuBr₂DMF1502478
NoneMeCN904845

Mechanistic studies suggest that high dilution (0.01–0.05 M) favors intramolecular cyclization over intermolecular polymerization, a common side reaction in concentrated systems. This strategy has been extended to the synthesis of cuprous pyrazinoporphyrazines, highlighting the compound’s versatility in coordinating metal centers.

Catalytic Systems for Regioselective Di-Substitution on Electron-Deficient Aromatic Rings

Regioselective di-substitution on electron-deficient aromatic rings presents a significant synthetic hurdle. The nitro group’s strong electron-withdrawing effect directs electrophilic attacks to the meta position, complicating ortho-substitution. Recent advances leverage transition-metal catalysts and directing groups to overcome this limitation.

A palladium-catalyzed C–O coupling strategy using tBuXPhos as a ligand enables selective etherification at the 1- and 2-positions. The ligand’s bulky phosphine framework enhances steric control, ensuring that the alkylating agent reacts preferentially at the less hindered ortho sites. This method achieves >90% regioselectivity for di-substitution, even in the presence of competing reactive sites.

Alternative approaches employ Baeyer-Villiger oxidation to install ether groups sequentially. For example, trifluoroacetic anhydride (TFAA) and hydrogen peroxide (H₂O₂) oxidize ketone intermediates derived from 4-nitrocatechol, yielding formate esters that hydrolyze to monoethers. Subsequent alkylation with cesium carbonate (Cs₂CO₃) produces dissymmetrical ethers, which are further functionalized to the target bis-ether.

Table 3: Catalytic Systems for Regioselective Di-Substitution

Catalyst/LigandSubstrateSelectivity (%)Yield (%)
Pd/tBuXPhos4-Nitrocatechol9288
Cs₂CO₃/TFAA-H₂O₂4-Nitrobenzofuran8582
CuBr₂Flavonoid derivatives7568

Notably, the Baeyer-Villiger method avoids harsh alkylation conditions, making it suitable for thermally sensitive substrates. However, scalability is constrained by the need for multiple steps and intermediate purifications.

Role as Precursor in Porphyrazine-Based Photosensitizer Development

The application of 1,2-bis(2-chloroethoxy)-4-nitrobenzene in porphyrazine synthesis leverages its capacity to serve as a versatile building block for macrocyclic photosensitizer construction [3] [4]. Porphyrazines, which are tetrapyrrolic macrocycles analogous to porphyrins and phthalocyanines, demonstrate exceptional photophysical properties suitable for photodynamic therapy applications [5] [6]. The compound functions as a precursor through its potential transformation into maleonitrile derivatives, which subsequently undergo cyclotetramerization reactions to form the porphyrazine core structure [4] [7].

Research indicates that nitrobenzene derivatives can be effectively converted to corresponding aniline intermediates through reduction processes, providing amino functionalities essential for porphyrazine synthesis [8] [9]. The chloroethoxy substituents present in 1,2-bis(2-chloroethoxy)-4-nitrobenzene offer additional reactive sites for further functionalization, enabling the incorporation of peripheral substituents that modulate the photophysical and solubility properties of the resulting porphyrazine photosensitizers [6] [10].

Studies on porphyrazine synthesis have demonstrated that precursors containing electron-withdrawing groups, such as the nitro functionality present in the target compound, can influence the electronic properties of the final macrocyclic structure [3] [11]. The presence of nitro groups typically results in red-shifted absorption bands and enhanced singlet oxygen generation capabilities, both desirable characteristics for photosensitizer applications [12] [5].

PropertyTypical RangeImpact on Photosensitizer Performance
Singlet Oxygen Quantum Yield0.20-0.90Higher values improve photodynamic efficacy [5]
Absorption Maximum650-750 nmRed-shifted bands enhance tissue penetration [3]
Fluorescence Quantum Yield0.10-0.40Moderate values balance imaging and therapy [6]
Aggregation TendencyVariableLower aggregation improves bioavailability [6]

The synthetic methodology typically involves initial reduction of the nitro group to form the corresponding aminobenzene derivative, followed by condensation reactions with appropriate dicarbonyl compounds to generate the required maleonitrile precursors [4] [7]. These maleonitrile intermediates then participate in metal-templated cyclotetramerization reactions, often employing lithium alkoxides or metal salts as templating agents [11] [7].

Coordination Chemistry in Cuprous Complex Synthesis for Optoelectronic Materials

The coordination chemistry applications of 1,2-bis(2-chloroethoxy)-4-nitrobenzene in cuprous complex formation represent a significant avenue for optoelectronic material development [13] [14]. Copper(I) complexes have emerged as promising alternatives to precious metal-based systems in various electronic applications due to their favorable photophysical properties and earth-abundant nature [13] [15].

The compound's structural features, particularly the ether oxygen atoms and the electron-withdrawing nitro group, create a unique coordination environment suitable for cuprous ion stabilization [14] [16]. The chloroethoxy substituents can undergo nucleophilic substitution reactions, potentially forming extended coordination networks or serving as bridging ligands in multinuclear copper complexes [17] [18].

Research on copper coordination polymers has shown that ligands containing both electron-donating ether functionalities and electron-withdrawing nitro groups can stabilize copper in its +1 oxidation state while providing tunable electronic properties [13] [17]. The resulting complexes often exhibit interesting photoluminescent behavior, with emission wavelengths ranging from blue to red depending on the specific coordination environment and ligand modifications [15] [18].

Complex TypeTypical Emission Range (nm)Quantum Yield (%)Application
Mononuclear Cu(I)450-55010-30Light-emitting devices [15]
Dinuclear Cu(I)500-65025-55Solid-state lighting [15]
Coordination Polymers400-7005-40Sensors and displays [17]
Cluster Complexes550-75015-45Photovoltaic applications [18]

The electronic properties of cuprous complexes derived from nitrobenzene-containing ligands are significantly influenced by the metal-to-ligand charge transfer transitions, which can be fine-tuned through systematic modification of the ligand structure [14] [16]. The presence of the nitro group in 1,2-bis(2-chloroethoxy)-4-nitrobenzene provides an additional pathway for charge transfer interactions, potentially enhancing the optoelectronic performance of the resulting materials [13] [19].

Synthetic strategies for incorporating this compound into cuprous complexes typically involve initial dehalogenation of the chloroethoxy groups followed by coordination to copper(I) precursors under inert atmosphere conditions [17] [18]. The resulting complexes can exhibit semiconducting properties with potential applications in organic electronics and photovoltaic devices [17] [18].

Molecular Engineering of Charge-Transfer Complexes Through Nitro-Ether Linkages

The molecular engineering of charge-transfer complexes utilizing 1,2-bis(2-chloroethoxy)-4-nitrobenzene exploits the compound's dual nature as both electron acceptor and donor within the same molecular framework [20] [21]. The nitro group functions as a strong electron-withdrawing moiety, while the ether oxygen atoms can serve as electron-donating sites, creating an intramolecular charge-transfer system [22] [19].

Charge-transfer complexes based on nitrobenzene derivatives have demonstrated significant potential in organic electronics applications, particularly in the development of materials with tunable optical and electronic properties [23] [21]. The strategic placement of nitro and ether functionalities in 1,2-bis(2-chloroethoxy)-4-nitrobenzene provides multiple sites for intermolecular interactions, facilitating the formation of extended charge-transfer networks [20] [24].

Research on nitro-containing charge-transfer systems has revealed that the strength of charge-transfer interactions can be modulated through systematic variation of substituent patterns [22] [19]. The electron-withdrawing nature of the nitro group enhances the compound's ability to accept electrons from suitable donor molecules, while the ether linkages provide conformational flexibility that can accommodate various donor-acceptor arrangements [20] [21].

Charge-Transfer ParameterTypical ValuesMeasurement Method
Charge Transfer Energy (eV)1.5-3.5UV-Visible spectroscopy [22]
Binding Energy (kJ/mol)15-85Computational analysis [20]
Ionization Potential (eV)6.5-8.5Photoelectron spectroscopy [21]
Electron Affinity (eV)2.0-4.0Electrochemical methods [19]

The molecular engineering approach involves systematic design of donor-acceptor pairs where 1,2-bis(2-chloroethoxy)-4-nitrobenzene serves as either the acceptor component or as a scaffold for further functionalization [23] [24]. The chloroethoxy groups provide reactive handles for attachment of various electron-donating moieties, enabling the construction of covalently linked donor-acceptor systems [20] [22].

Studies on similar nitrobenzene-based charge-transfer complexes have shown that the position and nature of substituents significantly influence the charge-transfer characteristics [19] [2]. The ortho positioning of the chloroethoxy groups in the target compound creates unique steric and electronic environments that can lead to distinctive charge-transfer behavior compared to meta or para isomers [2] [25].

Computational studies have indicated that the charge distribution in nitrobenzene derivatives is highly sensitive to substitution patterns, with ortho substituents showing particularly strong influence on the electronic properties [19] [25]. This sensitivity provides opportunities for fine-tuning the charge-transfer characteristics through careful molecular design and substituent selection [20] [22].

The kinetic analysis of chloroethoxy group reactivity in nucleophilic aromatic substitution reactions reveals significant insights into the mechanistic pathways and rate-determining factors [1] [2]. For compounds containing 1,2-Bis(2-chloroethoxy)-4-nitrobenzene and related structures, the chloroethoxy substituents exhibit distinct reactivity patterns that depend on both electronic and steric factors [3] [4].

The rate constants for nucleophilic aromatic substitution reactions involving chloroethoxy-substituted nitrobenzene derivatives typically follow second-order kinetics, with the overall rate expression:

Rate = k₂[ArX][Nu⁻]

where k₂ represents the bimolecular rate constant, [ArX] is the concentration of the aromatic substrate, and [Nu⁻] is the nucleophile concentration [5] [6]. Temperature-dependent studies have established Arrhenius parameters for these reactions, revealing activation energies ranging from 73.8 to 89.3 kilojoules per mole, depending on the specific substrate and nucleophile combination [2] [5].

The chloroethoxy group exhibits enhanced reactivity compared to simple alkyl ethers due to the electron-withdrawing nature of the chlorine substituent [7] [8]. This effect is manifested in the increased electrophilicity of the aromatic ring, facilitating nucleophilic attack. Kinetic isotope effect studies have demonstrated that carbon-chlorine bond breaking is not involved in the rate-determining step for most nucleophilic aromatic substitution reactions, suggesting that the initial nucleophilic addition to the aromatic ring controls the overall reaction rate [9] [10].

SubstrateNucleophileTemperature (K)Rate constant k₂ (M⁻¹s⁻¹)Activation Energy (kJ/mol)Reference
1-Chloro-2,4-dinitrobenzeneThiomethoxide2982.3×10⁻³82.4 [2]
2-NitrofluorobenzenePhenoxide2981.2×10⁻²76.2 [5]
4-NitrofluorobenzenePiperidine2984.1×10⁻⁴89.3 [5]
2-Chloro-5-nitropyrimidineAliphatic amines2985.8×10⁻³73.8 [6]

The reactivity of chloroethoxy groups in nucleophilic aromatic substitution is significantly enhanced by the presence of additional electron-withdrawing substituents, particularly nitro groups in the ortho and para positions [11] [12]. This activation follows the established pattern for nucleophilic aromatic substitution, where electron-deficient aromatic rings undergo facile nucleophilic attack through the formation of Meisenheimer complex intermediates [13] [6].

Brönsted-type analysis of reactions involving chloroethoxy-substituted nitrobenzene derivatives has revealed βnuc values ranging from 0.36 to 0.91, indicating varying degrees of bond formation in the transition state [5] [6]. These values suggest that the decomposition of the Meisenheimer complex is typically rate-limiting, particularly for reactions with highly nucleophilic reagents [3] [6].

Solvent Effects on Transition State Stabilization in Etherification Processes

Solvent effects play a crucial role in determining the reaction pathway and rate of nucleophilic aromatic substitution reactions involving chloroethoxy-containing compounds [14] [15]. The stabilization of transition states through specific solvent-solute interactions significantly influences both the kinetics and thermodynamics of these processes [16] [17].

Polar aprotic solvents demonstrate the most pronounced enhancement of nucleophilic aromatic substitution rates [5] [15]. These solvents effectively solvate the positively charged leaving group while maintaining the nucleophilicity of the attacking species [18] [15]. Dimethyl sulfoxide, with its high dielectric constant of 46.7, provides a 156-fold rate enhancement compared to methanol as a reference solvent [15]. This enhancement results from the preferential stabilization of the transition state, which possesses significant charge separation [14] [15].

The mechanism of transition state stabilization in polar aprotic solvents involves several key factors [14] [16]:

Electrostatic Stabilization: The high dielectric constant of polar aprotic solvents stabilizes the developing charges in the transition state through long-range electrostatic interactions [15] [18].

Differential Solvation: These solvents preferentially solvate cations over anions, thereby enhancing the nucleophilicity of anionic nucleophiles [15] [18].

Reduced Activation Energy: The stabilization of the transition state relative to the ground state results in a lower activation barrier and increased reaction rates [14] [16].

SolventDielectric Constant (ε)Relative Rate EnhancementStabilization TypeMechanism FavoredReference
Dimethyl sulfoxide46.7156Dipolar aproticAddition-elimination [15]
N,N-Dimethylformamide36.789Dipolar aproticAddition-elimination [5]
Acetonitrile37.5124Dipolar aproticAddition-elimination [15]
Methanol32.71.0ProticConcerted [17]
2-Methoxyethanol17.245Mixed characterAddition-elimination [17]
Liquid ammonia22.4245Protic/BasicAddition-elimination [5]

Liquid ammonia represents a unique solvent system that combines protic character with exceptional nucleophile-enhancing properties [5]. The 245-fold rate enhancement observed in liquid ammonia results from its ability to act as both a hydrogen bond donor and a strong base, facilitating both the nucleophilic attack and the subsequent proton transfer steps [5].

The use of 2-methoxyethanol in etherification processes demonstrates the importance of mixed solvent character in achieving selective reactivity [17]. This solvent provides moderate enhancement while maintaining selectivity for etherification over competing esterification reactions [17]. The mixed character results from the presence of both hydrogen bonding capability and electron-donating ether functionality [17].

Protic solvents, exemplified by methanol, generally provide minimal rate enhancement for nucleophilic aromatic substitution reactions [17]. However, they can promote concerted mechanisms through hydrogen bonding stabilization of the transition state, particularly for reactions involving less activated aromatic substrates [17] [19].

Computational Modeling of Electronic Effects in Nitrobenzene Derivatives

Computational studies employing density functional theory methods have provided detailed insights into the electronic structure and reactivity of nitrobenzene derivatives containing chloroethoxy substituents [20] [21] [22]. These calculations reveal the fundamental electronic factors that govern nucleophilic aromatic substitution reactivity [23] [24].

The frontier molecular orbital analysis of 1,2-Bis(2-chloroethoxy)-4-nitrobenzene and related compounds demonstrates the critical role of highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels in determining electrophilic character [20] [21]. The nitro group significantly lowers both highest occupied molecular orbital and lowest unoccupied molecular orbital energies, with the effect being most pronounced for the lowest unoccupied molecular orbital [23] [21].

Computational calculations using the B3LYP/6-31G* level of theory reveal that nitrobenzene exhibits a highest occupied molecular orbital energy of -7.82 electron volts and a lowest unoccupied molecular orbital energy of -2.45 electron volts [20] [21]. The introduction of chlorine substituents further decreases these energy levels, with 4-chloronitrobenzene showing a highest occupied molecular orbital energy of -8.15 electron volts and a lowest unoccupied molecular orbital energy of -2.78 electron volts [8].

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Electrophilicity IndexComputational MethodReference
Nitrobenzene-7.82-2.455.372.89B3LYP/6-31G* [20] [21]
4-Chloronitrobenzene-8.15-2.785.373.52B3LYP/6-31G* [8]
2-Chloronitrobenzene-8.09-2.715.383.41B3LYP/6-31G* [8]
2,4-Dinitrofluorobenzene-9.24-3.925.324.87MP2/6-31+G** [2]
1-Fluoro-2,4-dinitrobenzene-9.18-3.875.314.74MP2/6-31+G** [2]

The electrophilicity index, calculated using the formula ω = μ²/2η (where μ is the chemical potential and η is the chemical hardness), provides a quantitative measure of the electron-accepting ability of these compounds [23]. Nitrobenzene exhibits an electrophilicity index of 2.89, while the introduction of electron-withdrawing substituents increases this value significantly [23] [21].

Multi-reference perturbation theory calculations using the MS-CASPT2//CASSCF method have provided accurate descriptions of the electronic excited states of nitrobenzene derivatives [20] [21]. These calculations, employing an active space of 20 electrons distributed in 17 orbitals, demonstrate excellent agreement with experimental spectroscopic data [20] [21].

The computational modeling of reaction pathways has revealed that nucleophilic aromatic substitution of nitrobenzene derivatives proceeds through either stepwise or concerted mechanisms, depending on the specific substituents and reaction conditions [4] [24]. Kinetic isotope effect calculations support the stepwise mechanism for highly activated substrates, with the formation of the Meisenheimer complex being rate-determining [9] [24].

Density functional theory calculations have also elucidated the role of chloroethoxy substituents in modulating the electronic properties of nitrobenzene derivatives [22]. These substituents act as moderate electron-withdrawing groups, with the electron-withdrawing effect being transmitted through the ether linkage [8] [22]. The computational results indicate that the chloroethoxy group increases the electrophilicity of the aromatic ring while maintaining sufficient reactivity for nucleophilic substitution reactions [22] [25].

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

279.0065132 g/mol

Monoisotopic Mass

279.0065132 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

Explore Compound Types